2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrazole derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid can reduce inflammation and pain in various animal models. The compound has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid in lab experiments is its anti-inflammatory properties, which make it a useful tool for investigating the mechanisms of inflammation. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is investigating the compound's effects on other physiological processes such as wound healing and tissue repair. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-1-ethylpyrrole-2-carbonyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Scientific Research Applications
2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid has been extensively investigated for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
properties
IUPAC Name |
2-[4-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O3/c1-2-16-5-8(13)3-10(16)12(20)15-9-4-14-17(6-9)7-11(18)19/h3-6H,2,7H2,1H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLKMQXIUTYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(N=C2)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.